molecular formula C22H24N4O B8624336 1-(2-{[(1R)-2,3-dihydro-1H-inden-1-yl]amino}quinolin-6-yl)-3-(propan-2-yl)urea

1-(2-{[(1R)-2,3-dihydro-1H-inden-1-yl]amino}quinolin-6-yl)-3-(propan-2-yl)urea

Cat. No.: B8624336
M. Wt: 360.5 g/mol
InChI Key: HUKWPJRCVFKEML-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-{[(1R)-2,3-dihydro-1H-inden-1-yl]amino}quinolin-6-yl)-3-(propan-2-yl)urea is a urea derivative featuring a quinoline core substituted with a chiral (1R)-indenylamine group and a propan-2-yl urea linkage.

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

1-[2-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]quinolin-6-yl]-3-propan-2-ylurea

InChI

InChI=1S/C22H24N4O/c1-14(2)23-22(27)24-17-9-11-19-16(13-17)8-12-21(25-19)26-20-10-7-15-5-3-4-6-18(15)20/h3-6,8-9,11-14,20H,7,10H2,1-2H3,(H,25,26)(H2,23,24,27)/t20-/m1/s1

InChI Key

HUKWPJRCVFKEML-HXUWFJFHSA-N

Isomeric SMILES

CC(C)NC(=O)NC1=CC2=C(C=C1)N=C(C=C2)N[C@@H]3CCC4=CC=CC=C34

Canonical SMILES

CC(C)NC(=O)NC1=CC2=C(C=C1)N=C(C=C2)NC3CCC4=CC=CC=C34

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Urea Linkages

ABT-102 (1-[(1R)-5-tert-Butyl-2,3-dihydro-1H-inden-1-yl]-3-(1H-indazol-4-yl)urea)
  • Key Differences: ABT-102 substitutes the quinoline ring with an indazole group and introduces a tert-butyl substituent on the indenyl moiety .
  • Implications: The tert-butyl group may enhance lipophilicity and metabolic stability, while the indazole core could alter binding affinity compared to the quinoline-based target compound.
Cryptosporidium parvum IMPDH Inhibitors ()
  • Examples: 5s: 1-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)-3-(quinolin-3-yl)urea (MW: 346.19, yield: 69%). 6a: 1-(2-(3-Acetylphenyl)propan-2-yl)-3-(4-chlorophenyl)urea (MW: 331.12, yield: 85%).
  • Comparison: The target compound shares the urea-quinoline scaffold with 5s but lacks the prop-1-en-2-yl substituent. The higher yield of 6a (85%) suggests optimized synthesis pathways for acetyl-substituted derivatives, which may inform synthetic strategies for the target compound .
SGC707 (1-Isoquinolin-6-yl-3-(2-oxo-2-pyrrolidin-1-yl-ethyl)urea)
  • Key Differences: Replaces quinoline with isoquinoline and introduces a pyrrolidinyl-acetyl group.
  • Implications: The isoquinoline system may confer distinct electronic properties, while the pyrrolidinyl group could improve solubility or target engagement .

Non-Urea Analogues with Overlapping Motifs

X77 (N-[(2S)-3-(3-Fluorophenyl)-1-oxidanylidene-1-[[(2S)-1-oxidanylidene-3-[(3S)-2-oxidanylidenepyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide)
  • Key Differences: Carboxamide-based inhibitor with a fluorophenyl and pyrrolidinone substituent.
Glucocorticoid Receptor Modulators ()
  • Examples: Difluoropropanoylamino benzamides (e.g., Compound 1).
  • Comparison : The absence of electron-withdrawing groups (e.g., trifluoromethyl) in the target compound may reduce metabolic stability but mitigate toxicity risks associated with halogenated substituents .

Pharmacological Considerations

  • The target compound’s quinoline group may similarly target nucleotide-binding domains .
  • Stereochemistry : The (1R)-indenyl configuration is critical for activity, as seen in ABT-102. Racemic mixtures or (1S)-isomers would likely exhibit reduced efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.